molecular formula C10H10N2O B14813324 4-Cyclopropoxy-5-methylnicotinonitrile

4-Cyclopropoxy-5-methylnicotinonitrile

Cat. No.: B14813324
M. Wt: 174.20 g/mol
InChI Key: QSXIXGIZJGCONJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methylnicotinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropoxy group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methylnicotinonitrile typically involves the reaction of 4-hydroxy-5-methylnicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Alkyl halides and bases like sodium hydride are typically used.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylnicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Cyclopropoxy-3-methylnicotinonitrile: Similar structure but with different substitution pattern.

Uniqueness

4-Cyclopropoxy-5-methylnicotinonitrile is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-7-5-12-6-8(4-11)10(7)13-9-2-3-9/h5-6,9H,2-3H2,1H3

InChI Key

QSXIXGIZJGCONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)C#N

Origin of Product

United States

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